6-Heptynenitrile
Overview
Description
6-Heptynenitrile is a useful research compound. Its molecular formula is C7H9N and its molecular weight is 107.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biodegradation and Biotransformation of Explosives
6-Heptynenitrile has implications in the study of explosives' biodegradation and biotransformation. Research focuses on understanding how microorganisms and plants metabolize toxic compounds like explosives, a significant environmental pollutant. This research is crucial for managing these pollutants effectively in the environment (Rylott, Lorenz, & Bruce, 2011).
Chemosensor Development
In the field of chemosensors, this compound plays a role in the creation of selective and sensitive probes for different ions and compounds in solution. For example, a study on a quinoline derivative chemosensor demonstrates its high selectivity and sensitivity for CN− in aqueous solution, highlighting the potential of using this compound derivatives in environmental monitoring and safety applications (Yuanrong et al., 2015).
Ischaemia/Reperfusion Research
In medical research, particularly in studies related to ischaemia and reperfusion in skeletal muscle, this compound derivatives have been used. These studies are significant for understanding the effects of certain treatments on muscle recovery and health (Inan et al., 2009).
Atmospheric Studies on Titan
This compound and its derivatives have applications in astrochemistry, particularly in studying the atmospheres of celestial bodies like Titan. Researchers have examined the infrared spectrum of compounds related to this compound to understand their role in the infrared spectra of Titan's atmosphere (Khlifi & Raulin, 1991).
Catalysis and Chemical Synthesis
The compound has been studied in the context of gold-catalyzed cycloisomerization, which is crucial for advancing synthetic methodologies in organic chemistry. Such research helps in developing new synthetic routes and understanding catalytic processes at a molecular level (Brooner, Robertson, & Widenhoefer, 2014).
Alzheimer's Disease Research
In neurology, particularly Alzheimer's disease research, derivatives of this compound have been utilized in positron emission tomography (PET) scanning to identify and monitor the progression of neurofibrillary tangles and beta-amyloid plaques in patients' brains. This application is pivotal in diagnosing and monitoring Alzheimer's disease (Shoghi-Jadid et al., 2002).
Safety and Hazards
Properties
IUPAC Name |
hept-6-ynenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-2-3-4-5-6-7-8/h1H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGRRVLEKCQFHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10472012 | |
Record name | 6-Heptynenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10472012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15295-69-9 | |
Record name | 6-Heptynenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10472012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Heptynenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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